molecular formula C30H25ClFN5O2 B11326592 1-{4-[7-(2-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-(2-fluorophenoxy)ethanone

1-{4-[7-(2-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-(2-fluorophenoxy)ethanone

Cat. No.: B11326592
M. Wt: 542.0 g/mol
InChI Key: LTUUROKUQJXMEO-UHFFFAOYSA-N
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Description

1-{4-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-(2-FLUOROPHENOXY)ETHAN-1-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of 1-{4-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-(2-FLUOROPHENOXY)ETHAN-1-ONE involves multiple steps, typically starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures . The subsequent steps involve the introduction of the chlorophenyl and phenyl groups, followed by the attachment of the piperazine and fluorophenoxyethanone moieties. Industrial production methods may utilize optimized reaction conditions and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

1-{4-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-(2-FLUOROPHENOXY)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ketone to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{4-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-(2-FLUOROPHENOXY)ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-(2-FLUOROPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The pyrrolo[2,3-d]pyrimidine core is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases or cyclin-dependent kinases, which are involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds to 1-{4-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-(2-FLUOROPHENOXY)ETHAN-1-ONE include other pyrrolo[2,3-d]pyrimidine derivatives, such as:

Properties

Molecular Formula

C30H25ClFN5O2

Molecular Weight

542.0 g/mol

IUPAC Name

1-[4-[7-(2-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-2-(2-fluorophenoxy)ethanone

InChI

InChI=1S/C30H25ClFN5O2/c31-23-10-4-6-12-25(23)37-18-22(21-8-2-1-3-9-21)28-29(33-20-34-30(28)37)36-16-14-35(15-17-36)27(38)19-39-26-13-7-5-11-24(26)32/h1-13,18,20H,14-17,19H2

InChI Key

LTUUROKUQJXMEO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C(=CN3C4=CC=CC=C4Cl)C5=CC=CC=C5)C(=O)COC6=CC=CC=C6F

Origin of Product

United States

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